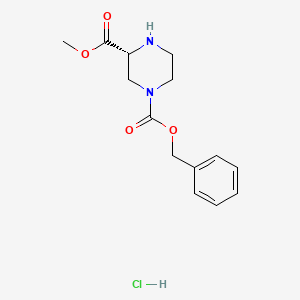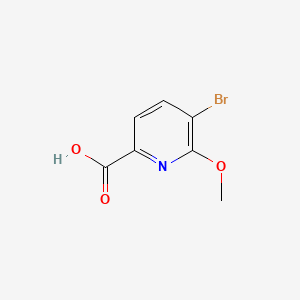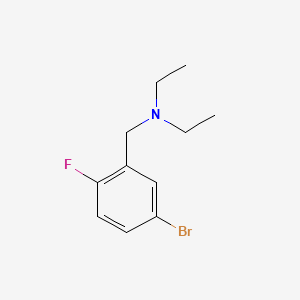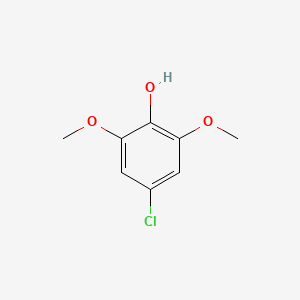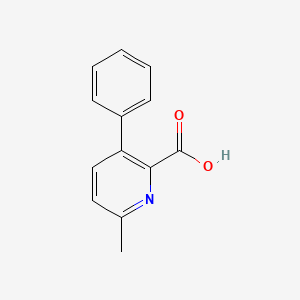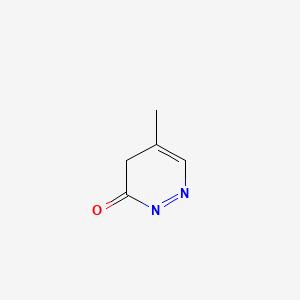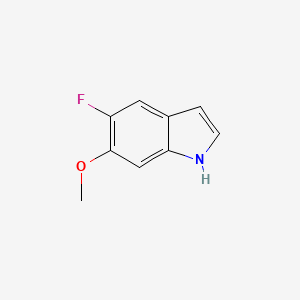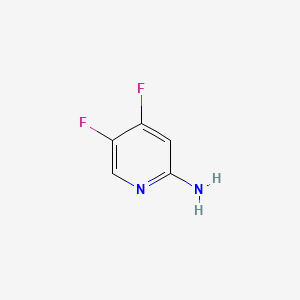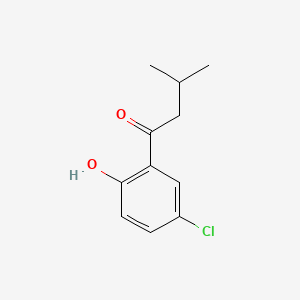
1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization :
- A study highlighted the synthesis of compounds similar to 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one, indicating its relevance in the preparation of novel chemical structures (Cai et al., 2010).
- Another research focused on synthesizing related compounds and assessing their antimicrobial and antiradical activities, suggesting potential applications in pharmaceutical and biochemical fields (Čižmáriková et al., 2020).
Antimicrobial Properties :
- Research on similar compounds showed antimicrobial activities, hinting at potential applications of 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one in developing antimicrobial agents (Zilla et al., 2013).
Potential in Drug Development :
- A study synthesized novel derivatives of a compound structurally similar to 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one and evaluated their antioxidant activities, suggesting the compound's role in developing new therapeutic agents (Tumosienė et al., 2019).
Applications in Material Science :
- A study on the synthesis and characterization of polyethers based on conformational isomerism, including derivatives of phenols and alkyl halides, implicates the potential use of 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one in material science and polymer chemistry (Percec & Zuber, 1992).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7,13H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHNBKVYPBWSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

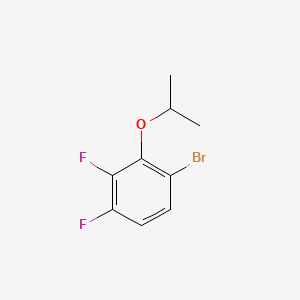
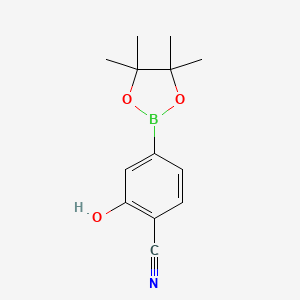
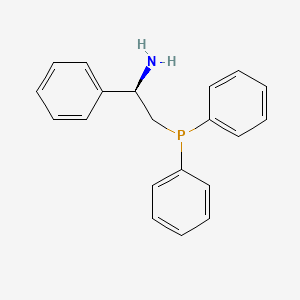
![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)
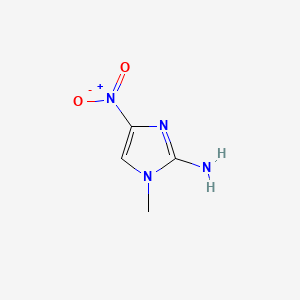
![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)
